molecular formula C13H16N2O4 B14183194 4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid CAS No. 919771-94-1

4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid

Cat. No.: B14183194
CAS No.: 919771-94-1
M. Wt: 264.28 g/mol
InChI Key: SUZOXPDYJZRJIC-UHFFFAOYSA-N
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Description

4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a phenoxy group linked to a but-2-enoic acid moiety, with an aminoethylcarbamoyl substituent on the phenyl ring. Its structure suggests potential reactivity and utility in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the phenoxy group: This can be achieved through a nucleophilic aromatic substitution reaction where a phenol reacts with a suitable halide.

    Introduction of the aminoethylcarbamoyl group: This step involves the reaction of the phenol derivative with an aminoethylcarbamoyl chloride under basic conditions.

    Formation of the but-2-enoic acid moiety: This can be done through a Heck reaction, where the phenoxy derivative undergoes a palladium-catalyzed coupling with an appropriate alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, acids, or bases can be used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for biochemical studies.

    Medicine: Its potential reactivity and functional groups make it a candidate for drug development and medicinal chemistry research.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid involves its interaction with specific molecular targets. The aminoethylcarbamoyl group can form hydrogen bonds with biological macromolecules, while the phenoxy and but-2-enoic acid moieties can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid: Similar structure but with an anilino group instead of a phenoxy group.

    4-{4-[(2-Aminoethyl)carbamoyl]phenyl}but-2-enoic acid: Similar structure but with a phenyl group instead of a phenoxy group.

Uniqueness

4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the phenoxy and but-2-enoic acid moieties allows for diverse chemical interactions and applications in various fields of research.

Properties

CAS No.

919771-94-1

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

4-[4-(2-aminoethylcarbamoyl)phenoxy]but-2-enoic acid

InChI

InChI=1S/C13H16N2O4/c14-7-8-15-13(18)10-3-5-11(6-4-10)19-9-1-2-12(16)17/h1-6H,7-9,14H2,(H,15,18)(H,16,17)

InChI Key

SUZOXPDYJZRJIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)OCC=CC(=O)O

Origin of Product

United States

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